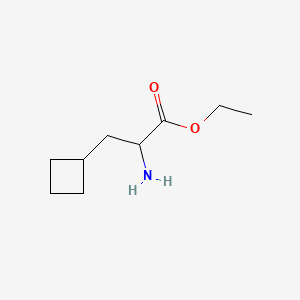

Ethyl 2-amino-3-cyclobutylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-3-cyclobutylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMYKRXWOHTRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635116 | |

| Record name | Ethyl 3-cyclobutylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394735-17-2 | |

| Record name | Ethyl α-aminocyclobutanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-3-cyclobutylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394735172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-cyclobutylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-cyclobutylalaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Amino-3-Cyclobutylpropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-3-cyclobutylpropanoate is a non-canonical amino acid that has garnered interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety introduces conformational constraints and lipophilicity, which can significantly influence the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. The synthesis of such unnatural amino acids is a critical aspect of modern drug discovery, enabling the exploration of novel chemical space and the development of more potent and selective therapeutic agents. This guide provides an in-depth examination of a primary synthetic route to this compound, alongside a discussion of viable alternative methodologies.

Primary Synthetic Route: Alkylation of a Glycine Equivalent

A robust and direct method for the synthesis of this compound involves the alkylation of a protected glycine ethyl ester with bromomethylcyclobutane. This approach leverages a Schiff base-protected glycine derivative to facilitate the formation of a new carbon-carbon bond at the α-position.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanism

The synthesis commences with the deprotonation of the α-carbon of ethyl 2-(diphenylmethyleneamino)acetate by a strong base, typically potassium tert-butoxide. The diphenylmethylene group serves as a protecting group for the amine and activates the α-proton, facilitating the formation of a stabilized carbanion. This nucleophilic carbanion then undergoes an SN2 reaction with bromomethylcyclobutane, displacing the bromide and forming the desired carbon-carbon bond. The final step involves the acidic hydrolysis of the diphenylmethylene protecting group to unveil the primary amine, yielding the target product, this compound.

Detailed Experimental Protocol[1]

-

Reaction Setup : Dissolve ethyl 2-(diphenylmethyleneamino)acetate (250 g) in tetrahydrofuran (2000 mL) in a suitable reaction vessel. Cool the mixture to 0-5°C using an ice bath.

-

Deprotonation : Slowly add potassium tert-butoxide (157.4 g) to the cooled solution, ensuring the temperature does not exceed 10°C. Stir the mixture at 0-5°C for 1 hour.

-

Alkylation : Slowly add bromomethylcyclobutane (185 g) over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction Progression : Allow the reaction mixture to warm to 25-30°C and continue stirring for 30 hours.

-

Hydrolysis : After the reaction is complete, add 2N hydrochloric acid to the reaction mixture and stir for 6 hours to hydrolyze the Schiff base.

-

Workup :

-

Add dichloromethane and stir for 15 minutes. Separate the organic and aqueous layers.

-

Wash the aqueous layer with dichloromethane.

-

To the aqueous layer, add fresh dichloromethane and cool to 0-5°C.

-

Adjust the pH of the aqueous layer to approximately 12.5 with a 50% sodium hydroxide solution.

-

Stir for 10 minutes and separate the layers.

-

Extract the aqueous layer with dichloromethane at 0-5°C.

-

-

Isolation : Combine all organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to obtain the final product.

Synthesis of Precursors

A critical starting material for this synthesis is bromomethylcyclobutane . This can be prepared from cyclobutylmethanol, which in turn can be synthesized by the reduction of cyclobutanecarboxaldehyde.

-

Cyclobutanecarboxaldehyde Synthesis : Cyclobutanecarboxaldehyde can be synthesized through various methods, including the oxidation of cyclobutanemethanol using reagents like chromic acid or potassium permanganate.[1]

-

Reduction to Cyclobutylmethanol : The reduction of cyclobutanecarboxaldehyde to cyclobutylmethanol can be achieved using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Bromination of Cyclobutylmethanol : The conversion of cyclobutylmethanol to bromomethylcyclobutane can be accomplished using a variety of brominating agents. A common and effective method involves the use of triphenyl phosphite and bromine in N,N-dimethylformamide (DMF).[2][3][4]

-

In a reactor under a nitrogen atmosphere, add DMF followed by triphenylphosphite.

-

Introduce bromine while maintaining the temperature below 12°C.

-

Cool the mixture to -12°C and then add cyclobutylmethanol, keeping the temperature below -5°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature.

-

The final product is obtained after distillation and washing, with a reported yield of 78%.[2]

Alternative Synthetic Approaches

While the alkylation of a glycine equivalent is a direct and effective method, other synthetic strategies can also be employed to produce this compound.

Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[5][6][7] In this approach, cyclobutanecarboxaldehyde would serve as the starting material.

Caption: Conceptual workflow for the synthesis via the Strecker reaction followed by esterification.

-

α-Aminonitrile Formation : Cyclobutanecarboxaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from HCN or a cyanide salt) to yield an α-aminonitrile.

-

Hydrolysis : The resulting nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid, 2-amino-3-cyclobutylpropanoic acid.

-

Esterification : The final step is the esterification of the amino acid to yield the ethyl ester. This can be achieved using various methods, such as heating the amino acid in ethanol with a catalytic amount of acid (e.g., sulfuric acid or thionyl chloride).[3]

Data Summary

The following table summarizes the key quantitative data for the primary synthetic route described.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Ethyl 2-(diphenylmethyleneamino)acetate | 267.33 | 250 | 0.935 |

| Potassium tert-butoxide | 112.21 | 157.4 | 1.403 |

| Bromomethylcyclobutane | 149.03 | 185 | 1.241 |

| Product | |||

| This compound | 171.24 | 45 | 0.263 |

| Yield | 28.1% |

Conclusion

The synthesis of this compound can be effectively achieved through the alkylation of a protected glycine equivalent, offering a direct and scalable route. The availability of the key precursor, bromomethylcyclobutane, from commercially accessible starting materials further enhances the practicality of this method. While alternative approaches such as the Strecker synthesis provide a classic and viable pathway, the direct alkylation method is often preferred for its efficiency and control. The ability to synthesize such non-canonical amino acids is paramount for advancing drug discovery and the development of novel peptide-based therapeutics.

References

-

Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (2023, April 3). Retrieved January 7, 2026, from [Link]

-

How to do esterification of amino acid? - ResearchGate. (2016, January 29). Retrieved January 7, 2026, from [Link]

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

- US5424476A - Method for preparing amino acid esters - Google Patents. (n.d.).

- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.

-

Cyclobutanecarbaldehyde - ChemBK. (2024, April 9). Retrieved January 7, 2026, from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (n.d.). Retrieved January 7, 2026, from [Link]

-

Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved January 7, 2026, from [Link]

Sources

- 1. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]

- 2. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 3. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 4. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Solved Acid-catalyzed dehydration of cyclobutylmethanol | Chegg.com [chegg.com]

Chiral Synthesis of Ethyl 2-Amino-3-Cyclobutylpropanoate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of ethyl 2-amino-3-cyclobutylpropanoate, a non-proteinogenic amino acid ester of increasing interest in medicinal chemistry and drug development. The unique conformational constraints imposed by the cyclobutyl moiety make it a valuable building block for peptidomimetics and other bioactive molecules. This document details a foundational racemic synthesis and explores three primary strategies for achieving enantiocontrol: asymmetric phase-transfer catalysis, chiral auxiliary-mediated alkylation, and enzymatic kinetic resolution. Each section delves into the mechanistic underpinnings, experimental considerations, and comparative analysis of these methodologies, offering researchers a robust framework for selecting and optimizing a synthetic route tailored to their specific needs.

Introduction: The Significance of Cyclobutyl Amino Acids

Unnatural amino acids are critical components in modern drug discovery, offering a means to enhance the pharmacological properties of peptide-based therapeutics, such as stability, solubility, and receptor affinity.[1] Among these, amino acids bearing carbocyclic side chains, like the cyclobutyl group, are particularly noteworthy. The cyclobutyl moiety introduces a unique three-dimensional structure that can influence the conformational behavior of peptides, making it a valuable tool for designing molecules with improved biological activity.[2] this compound, as a derivative of β-cyclobutylalanine, serves as a key building block in the synthesis of these complex molecules. This guide provides an in-depth analysis of practical and stereocontrolled methods for its preparation.

Foundational Racemic Synthesis

A practical starting point for the synthesis of the target molecule is a robust racemic route. One of the most direct methods involves the alkylation of a glycine enolate equivalent with bromomethylcyclobutane.[3] This approach is scalable and utilizes readily available starting materials.

Racemic Synthesis Pathway

The synthesis commences with the protection of the amino group of ethyl glycinate as a Schiff base, typically with benzophenone, to form ethyl N-(diphenylmethylene)glycinate. This imine acidifies the α-proton, facilitating deprotonation with a suitable base, such as potassium tert-butoxide, to generate the corresponding enolate. This nucleophilic enolate is then alkylated with bromomethylcyclobutane. The final step involves acidic hydrolysis to remove the diphenylmethylene protecting group, yielding the desired racemic this compound.[3]

Caption: General workflow for the racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Schiff Base Formation: To a solution of ethyl glycinate hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Add benzophenone imine and stir at room temperature until the reaction is complete (monitored by TLC).

-

Alkylation: Dissolve ethyl N-(diphenylmethylene)glycinate in anhydrous tetrahydrofuran (THF) and cool to 0-5°C.[3]

-

Slowly add potassium tert-butoxide, maintaining the temperature below 10°C, and stir for 1 hour.[3]

-

Add bromomethylcyclobutane dropwise at 0-5°C.[3]

-

Allow the reaction to warm to room temperature and stir for 30 hours.[3]

-

Hydrolysis and Workup: Quench the reaction with 2N hydrochloric acid and stir for 6 hours.[3]

-

Extract the aqueous layer with dichloromethane to remove organic impurities.

-

Adjust the pH of the aqueous layer to ~12.5 with 50% sodium hydroxide solution.[3]

-

Extract the product with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic product.[3]

Asymmetric Strategies for Chiral Synthesis

To achieve an enantioselective synthesis, the foundational racemic route can be adapted using one of several well-established asymmetric strategies. The choice of method will depend on factors such as desired enantiopurity, scalability, and cost.

Strategy 1: Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful technique for the enantioselective alkylation of glycine imines.[4] This method involves the use of a chiral quaternary ammonium salt as the phase-transfer catalyst, which shuttles the enolate from the aqueous basic phase to the organic phase containing the electrophile and facilitates a stereoselective alkylation.

The chiral PTC forms a tight ion pair with the glycine enolate. The steric and electronic properties of the catalyst create a chiral environment that blocks one face of the planar enolate, leading to a preferential attack of the electrophile from the less hindered face. Cinchona alkaloid-derived catalysts are commonly employed for this purpose.[5]

Caption: Workflow of asymmetric PTC for chiral synthesis.

-

Catalyst Selection: The structure of the chiral PTC is critical for achieving high enantioselectivity. Maruoka and O'Donnell have developed several generations of highly effective catalysts derived from binaphthyl and Cinchona alkaloids, respectively.[4][6]

-

Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence the stereochemical outcome. Low temperatures are generally preferred to enhance selectivity.

-

Substrate Compatibility: The phase-transfer-catalyzed alkylation of glycinate Schiff bases with racemic secondary alkyl halides has been shown to proceed with excellent levels of syn- and enantioselectivity, suggesting that bromomethylcyclobutane is a suitable electrophile for this methodology.[6]

Strategy 2: Chiral Auxiliary-Mediated Alkylation

The use of a chiral auxiliary is a classic and reliable method for stereoselective synthesis. In this approach, a chiral molecule is covalently attached to the glycine substrate to direct the stereochemical course of the alkylation. After the reaction, the auxiliary is cleaved to yield the enantioenriched product.

The chiral auxiliary creates a rigid, sterically defined environment around the enolate. This steric hindrance forces the incoming electrophile to approach from a specific trajectory, resulting in the preferential formation of one diastereomer. Auxiliaries derived from readily available chiral molecules such as amino alcohols are common.[7]

Caption: General scheme for chiral auxiliary-based synthesis.

-

Evans Oxazolidinones: While highly effective, their application here would require modification of the starting glycine derivative.

-

α-tert-Butanesulfinamide: This auxiliary has been successfully used for the diastereoselective alkylation of amino ester enolates.[7] The chiral α-sulfinamido ester can be alkylated with good yields and high diastereoselectivities.[7] The auxiliary is readily cleaved under mild acidic conditions.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Asymmetric PTC | Catalytic use of chiral source, high turnover numbers, operational simplicity. | Catalyst screening may be required, can be sensitive to impurities. |

| Chiral Auxiliary | High diastereoselectivities are often achievable, predictable stereochemical outcome. | Stoichiometric use of the auxiliary, additional steps for attachment and removal. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Limited to 50% theoretical yield for a single enantiomer, requires screening of enzymes. |

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the racemic this compound, a lipase can be used to selectively hydrolyze one of the enantiomers to the corresponding carboxylic acid. The unreacted ester and the formed acid, now being different chemical species, can be easily separated. The choice of enzyme is crucial and often requires screening to find one with high activity and enantioselectivity for the specific substrate.[8]

-

Hydrolysis: The racemic ester is incubated with a lipase (e.g., Candida antarctica lipase B, Pseudomonas lipase) in an aqueous buffer.[8][9] The reaction is monitored until approximately 50% conversion is reached. The remaining ester (one enantiomer) and the formed amino acid (the other enantiomer) are then separated.

-

Transesterification: Alternatively, the racemic amino ester can be acylated in an organic solvent using an acyl donor like vinyl acetate, again catalyzed by a lipase. One enantiomer will be selectively acylated, allowing for separation.

Conclusion and Future Outlook

The chiral synthesis of this compound is an achievable goal for researchers in drug discovery and medicinal chemistry. While a direct racemic synthesis provides a solid foundation, the implementation of asymmetric strategies is essential for accessing enantiomerically pure material. Asymmetric phase-transfer catalysis offers a highly efficient and catalytic approach, while the use of chiral auxiliaries provides a robust and often highly diastereoselective alternative. For a more biocatalytic route, enzymatic kinetic resolution presents an environmentally friendly option with high enantioselectivity.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and desired enantiopurity. Further developments in catalyst design and enzyme engineering will undoubtedly lead to even more efficient and selective methods for the synthesis of this and other valuable non-proteinogenic amino acids.

References

- Li, F., & Yang, L. C. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.

-

Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]

- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.

- Wu, S. H., & Guo, Z. W. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422.

- Patterson, D. E., et al. (2014). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 47(4), 1041-1053.

- Corey, E. J., & Zhang, F. Y. (2004). Asymmetric surrogate glycolate alkylation has been performed under phase-transfer conditions. Organic Letters, 6(13), 2289-2292.

- Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518-525.

- Baran, P. S., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 140(40), 12692-12697.

- Davis, F. A., & Zhang, Y. (2018). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. The Journal of Organic Chemistry, 83(19), 11510-11518.

- Singh, P., & Singh, V. K. (2014). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2014(26), 5735-5743.

- Waser, J., et al. (2017). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 8(10), 7048-7053.

- Maruoka, K. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525.

- De, S., & Gandon, V. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(4), 2135-2145.

- Andrade, L. H., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2186.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.

- Reddy, K. L., & Sharpless, K. B. (1998). Lipase catalyzed kinetic resolution of aryl β-hydroxy ketones. Tetrahedron Letters, 39(20), 3221-3224.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Y. G. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.

- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3822-3825.

- Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.

- Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). Enantioselective, Copper(I)-Catalyzed Three-Component Reaction for the Preparation of Propargylamines.

Sources

- 1. Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 394735-17-2 [m.chemicalbook.com]

- 4. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]

- 7. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α- tert-Butanesulfinamide Auxiliary-Bound Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ethyl 2-amino-3-cyclobutylpropanoate CAS number and properties

An In-Depth Technical Guide to Ethyl 2-amino-3-cyclobutylpropanoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a non-proteinogenic amino acid ester of significant interest in synthetic chemistry and medicinal research. We will delve into its core properties, a detailed and validated synthesis protocol, potential applications in drug discovery, and essential safety protocols. This document is intended to serve as a practical resource for scientists and researchers engaged in the design and synthesis of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of alanine where a cyclobutyl group is attached to the β-carbon. This unique structural feature makes it a valuable building block for introducing conformational constraints and lipophilic character into target molecules.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 394735-17-2 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-cyclobutyl-DL-alanine ethyl ester | [2] |

| EC Number | 609-695-0 | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Boiling Point | 227.8 ± 13.0 °C (Predicted) | [1] |

| Density | 1.034 g/cm³ (Predicted) | [1] |

| InChIKey | LBMYKRXWOHTRIK-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)C(CC1CCC1)N | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the alkylation of a protected glycine equivalent, followed by deprotection. The following protocol is based on established procedures and provides a clear, step-by-step methodology.[1]

Expertise in Action: The "Why" Behind the "How"

The chosen synthetic route employs an N-(diphenylmethylene)glycinate ester. This Schiff base serves a dual purpose: it protects the amine functionality and, more importantly, the resulting enolate is stabilized, facilitating a clean and high-yield alkylation reaction. Potassium tert-butoxide is selected as a strong, non-nucleophilic base to ensure complete deprotonation without competing side reactions. The final deprotection is achieved under acidic conditions, which efficiently hydrolyzes the imine to reveal the desired primary amine.

Step-by-Step Experimental Methodology

Step 1: Alkylation

-

Dissolve Ethyl 2-(diphenylmethyleneamino) acetate (250 g) in tetrahydrofuran (2000 mL) in a suitable reaction vessel.

-

Cool the mixture to a temperature of 0-5°C using an ice bath.

-

Slowly add potassium tert-butoxide (157.4 g) to the solution, ensuring the temperature does not exceed 10°C.

-

Stir the resulting mixture at 0-5°C for 1 hour to ensure complete enolate formation.

-

Over a period of 30 minutes, slowly add bromomethylcyclobutane (185 g) while maintaining the reaction temperature at 0-5°C.

-

Allow the reaction mixture to warm to room temperature (25-30°C) and continue stirring for approximately 30 hours.

Step 2: Deprotection and Isolation

-

Upon completion of the reaction, add 2N hydrochloric acid to the reaction mixture.

-

Stir vigorously for 6 hours to facilitate the hydrolysis of the diphenylmethylene protecting group.

-

Transfer the mixture to a separatory funnel. The aqueous layer contains the protonated product. Wash the aqueous layer with dichloromethane to remove the benzophenone byproduct and other organic impurities.

-

Add fresh dichloromethane to the aqueous layer and cool the biphasic mixture to 0-5°C.

-

Adjust the pH of the aqueous layer to approximately 12.5 by the slow addition of a 50% sodium hydroxide solution. This deprotonates the amine, making the product soluble in the organic layer.

-

Separate the organic (dichloromethane) layer.

-

Extract the aqueous layer again with dichloromethane to maximize product recovery.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to yield the target product, this compound.[1]

Diagram of the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a compelling building block for medicinal chemistry. Non-natural amino acids are critical tools for modifying peptides and designing novel therapeutics.

-

Peptidomimetics and Constrained Analogs: The cyclobutyl moiety provides steric bulk and conformational rigidity. Incorporating this amino acid into a peptide backbone can enforce specific secondary structures (e.g., turns or helices), which can lead to enhanced binding affinity and selectivity for biological targets. It also increases the lipophilicity of the peptide, potentially improving cell permeability.

-

Prodrug Design: Amino acid esters are frequently used as promoieties in prodrug design to enhance the bioavailability of parent drugs.[3] The ester and amine groups of this compound can be leveraged to form bioreversible linkages with drugs, potentially improving their absorption and distribution by engaging with amino acid transporters.[3]

-

Scaffold for Novel Therapeutics: Beyond peptides, this compound serves as a versatile starting material for the synthesis of more complex small molecules. The primary amine and ester functionalities offer orthogonal handles for a wide range of chemical transformations. While direct biological activity reports are scarce, the broader class of novel amino acid derivatives has shown promise in various therapeutic areas, including oncology. For instance, certain ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical reagent. This compound possesses several hazards that require appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Measures | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |

| STOT - Single Exposure | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | [2][5] |

Storage: Keep in a dark place, in a tightly sealed container, and store under inert gas for long-term stability.[1]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable and versatile non-canonical amino acid ester. Its well-defined synthesis, unique structural properties, and potential for diverse chemical modification make it a significant tool for researchers in synthetic chemistry and drug development. By understanding its properties, synthesis, and handling requirements, scientists can effectively incorporate this building block into their research programs to explore novel chemical space and develop next-generation therapeutics.

References

-

This compound | C9H17NO2 | CID 23594366. PubChem. [Link]

-

Boichuk, S., Galembikova, A., Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]

-

Silva, V. M., Costa, J., & Sousa, E. (2021). Amino Acids in the Development of Prodrugs. Pharmaceuticals (Basel), 14(11), 1152. [Link]

Sources

- 1. This compound CAS#: 394735-17-2 [m.chemicalbook.com]

- 2. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 2-amino-3-cyclobutylpropanoate

Abstract

Ethyl 2-amino-3-cyclobutylpropanoate (C9H17NO2, Molar Mass: 171.24 g/mol ) is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug discovery as a building block for novel therapeutics.[1][2] Its unique cyclobutyl moiety introduces conformational rigidity and lipophilicity, which can be advantageous for modulating pharmacological properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a detailed exposition of the expected spectroscopic signature of this compound, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring reproducibility and accuracy in experimental workflows.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, NMR spectroscopy will elucidate the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy will identify key functional groups, and mass spectrometry will confirm the molecular weight and provide insights into the molecule's fragmentation patterns.

Molecular Structure Diagram

Caption: A simplified proposed fragmentation pathway for this compound under EI-MS.

Experimental Protocol for MS Data Acquisition

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for confirming the molecular weight.

-

GC-MS (EI) Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

-

High-Resolution MS (ESI) Analysis:

-

Sample Preparation: Prepare a dilute solution in a solvent system compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

-

This will provide a highly accurate mass of the protonated molecule [M+H]⁺ (expected m/z = 172.1332), which can be used to confirm the elemental composition.

-

-

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a robust framework for understanding and predicting its NMR, IR, and MS spectra, along with detailed protocols for experimental data acquisition. The predicted data, based on fundamental principles of spectroscopy and comparison with analogous structures, serves as a reliable reference for researchers working with this compound. Adherence to the outlined experimental procedures will ensure the generation of high-quality, reproducible data, thereby upholding scientific integrity and accelerating the pace of discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Physicochemical properties of cyclobutane amino acid esters

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutane Amino Acid Esters

Introduction

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a departure from the traditional "flat" aromatic systems has become a paramount objective. The exploration of three-dimensional chemical space is not merely an academic exercise; it is a strategic imperative to unlock novel intellectual property and engage with challenging biological targets.[1] Among the scaffolds gaining significant traction are conformationally constrained systems, with the cyclobutane ring emerging as a particularly compelling motif.[2] Its unique, puckered three-dimensional structure provides a rigid framework that can pre-organize pharmacophoric elements, potentially reducing the entropic penalty of target binding and enhancing potency.[1][3]

This guide focuses on a specific, highly valuable subclass: cyclobutane amino acid esters. These compounds merge the conformational benefits of the cyclobutane core with the versatile functionality of amino acids, often employing the ester as a prodrug moiety to modulate physicochemical properties. For researchers, scientists, and drug development professionals, a deep understanding of these properties is critical for translating a promising molecular design into a viable clinical candidate. This document provides a comprehensive exploration of the core physicochemical attributes of cyclobutane amino acid esters—lipophilicity, solubility, stability, and ionization—grounded in mechanistic principles and supported by actionable experimental protocols.

The Cyclobutane Ring: A Scaffold for Physicochemical Modulation

The utility of the cyclobutane ring in medicinal chemistry stems directly from its distinct structural characteristics. Unlike the planar benzene ring or the flexible cyclohexane chair, cyclobutane adopts a puckered or "folded" conformation.[3] This non-planar structure is a direct consequence of balancing angle strain and torsional strain, resulting in C-C bond lengths that are longer than in typical alkanes and a rigid framework that significantly restricts the rotational freedom of appended substituents.[3][4]

This inherent rigidity is a powerful tool for drug designers. By incorporating a cyclobutane ring, a molecule's conformation can be locked into a bioactive orientation, which can lead to improved binding affinity.[1] Furthermore, the saturated, sterically hindered nature of the cyclobutane core often enhances metabolic stability by shielding otherwise labile positions from enzymatic degradation.[5]

Caption: Impact of Conformational Constraint on Drug Properties.

Core Physicochemical Properties of Cyclobutane Amino Acid Esters

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a cornerstone of pharmacokinetics, governing everything from membrane permeability to plasma protein binding. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH. For cyclobutane amino acid esters, lipophilicity is a delicate balance: the carbocyclic core is inherently lipophilic, while the amino and ester groups provide polarity. Strategically modifying the cyclobutane scaffold, for instance by introducing a trifluoromethyl group, can moderately increase lipophilicity.[6][7] This ability to tune the logD value is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Lipophilicity Data

| Compound Pair | Parent logD (pH 7.4) | CF3-Cyclobutane Analogue logD (pH 7.4) | ΔlogD | Reference |

|---|---|---|---|---|

| Model Amide 1 | 2.11 | 2.51 | +0.40 | [6] |

| Model Amide 2 | 2.01 | 2.48 | +0.47 | [6] |

| Butenafine | Not specified | Increased by ~0.5 units | ~+0.50 |[6] |

Experimental Protocol: Determination of logD₇.₄ by Shake-Flask Method with HPLC Analysis

This protocol describes a self-validating system for determining the distribution coefficient at physiological pH.

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate the PBS solution with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate. This creates the aqueous phase.

-

Saturate n-octanol with the prepared PBS solution in the same manner. This creates the organic phase. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the cyclobutane amino acid ester at approximately 1 mg/mL in a suitable solvent (e.g., DMSO, acetonitrile).

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous phase (e.g., 1 mL) and pre-saturated organic phase (e.g., 1 mL). The final concentration should be within the linear range of the analytical method.

-

-

Partitioning:

-

Securely cap the vials and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Centrifuge the vials at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Analyze the concentration of the compound in each phase using a validated reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A system with a wide dynamic range is advantageous.[8]

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)

-

Caption: Experimental Workflow for logD Determination.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract or bloodstream. Poor solubility is a leading cause of compound attrition in drug development. Amino acid ester prodrugs are a well-established strategy to enhance the aqueous solubility of a parent drug.[9] The ionizable amino group can be protonated at physiological pH, creating a salt form with significantly improved solubility compared to a neutral parent molecule. While the cyclobutane core itself is hydrophobic, the overall solubility of the ester is a product of the interplay between the scaffold and its polar functional groups.[10][11]

Table 2: Example Solubility Data for a CF3-Cyclobutane Analogue

| Compound | Kinetic Solubility in PBS (pH 7.4) (µM) | Reference |

|---|---|---|

| Butenafine Analogue (tert-Butyl) | >100 | [6] |

| Butenafine Analogue (CF3-Cyclobutane) | 56 |[6] |

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This method provides a rapid assessment of solubility suitable for screening.

-

Stock Solution Preparation:

-

Prepare high-concentration (e.g., 10 mM) stock solutions of the test compounds in 100% DMSO.

-

-

Assay Plate Preparation:

-

Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microplate.

-

Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%. The low DMSO percentage is crucial to minimize its co-solvent effect.

-

-

Equilibration and Precipitation:

-

Seal the plate and shake at room temperature for a set period (e.g., 2-24 hours) to allow the system to reach equilibrium. During this time, compounds with solubility below the target concentration will precipitate.

-

-

Separation of Soluble Fraction:

-

Use a filter plate (e.g., with a 0.45 µm filter) and centrifuge the assay plate to separate the precipitated solid from the saturated supernatant.

-

-

Quantification:

-

Transfer the filtered supernatant to a new analysis plate.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable method, such as HPLC-UV or LC-MS/MS, by comparing against a calibration curve prepared in a DMSO/PBS mixture.

-

Caption: High-Throughput Kinetic Solubility Workflow.

Chemical and Metabolic Stability: Ensuring In Vivo Longevity

The stability of a cyclobutane amino acid ester is a two-faceted issue: its resistance to non-enzymatic chemical hydrolysis and its susceptibility to enzymatic cleavage by esterases.[12] The ester is often designed as a prodrug, intended to be cleaved in vivo to release the active carboxylic acid.[13] Therefore, the ideal profile is high stability in aqueous solution (e.g., during formulation and storage) but controlled lability in the presence of enzymes like carboxylesterases found in the liver, plasma, and intestine.[13] The cyclobutane scaffold can contribute positively by sterically hindering the ester linkage, which can improve both chemical stability and modulate the rate of enzymatic hydrolysis.[1][5]

Table 3: Comparative Metabolic Stability Data

| Compound Pair | Intrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹) | Interpretation | Reference |

|---|---|---|---|

| Model Cpd 40 (tert-Butyl) | 12 | - | [6][7] |

| Model Cpd 42 (CF3-Cyclobutane) | 1 | Higher Metabolic Stability | [6][7] |

| Butenafine (tert-Butyl) | 30 | - | [6][7] |

| Butenafine Analogue (CF3-Cyclobutane) | 21 | Higher Metabolic Stability |[6][7] |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol assesses the susceptibility of the compound to metabolism by key drug-metabolizing enzymes.

-

Reagent Preparation:

-

Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Dilute to the desired final protein concentration (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the NADPH regenerating system (cofactor).

-

Prepare a stock solution of the test compound in a suitable organic solvent (final concentration of solvent in the incubation should be <1%).

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound solution separately at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture. This is the t=0 time point.

-

Incubate the mixture in a shaking water bath at 37°C.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard). The organic solvent precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an analysis plate or vial.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Caption: Interplay of Chemical and Metabolic Stability Pathways.

Ionization Constant (pKa): The Influence of Charge State

The pKa values of the ionizable groups—the amino group of the ester and the carboxylic acid group of the parent drug post-hydrolysis—are fundamental properties that dictate the charge state of the molecule at physiological pH.[14] The charge state profoundly influences solubility, membrane permeability (as charged species generally permeate poorly), and the potential for ionic interactions with the biological target. The pKa of the α-ammonium group of a typical amino acid is around 9-10, meaning it will be predominantly positively charged at pH 7.4. The pKa of the α-carboxyl group is around 2-3, meaning it will be deprotonated and negatively charged. The cyclobutane ring itself can exert subtle electronic effects that may slightly shift these values compared to their acyclic counterparts.[15][16]

Table 4: Representative pKa Values for Relevant Moieties

| Compound/Functional Group | pKa₁ (α-COOH) | pKa₂ (α-NH₃⁺) | Reference |

|---|---|---|---|

| Alanine | 2.34 | 9.69 | |

| Leucine | 2.36 | 9.60 | |

| 1,3-cis-Cyclobutanedicarboxylic acid | 1.93 | 3.25 (second COOH) | [17][18] |

| 1,3-trans-Cyclobutanedicarboxylic acid | 3.81 | 5.28 (second COOH) |[17][18] |

Integrated Perspective: The Interplay of Physicochemical Properties

The optimization of a drug candidate is rarely a linear process of improving a single parameter. Instead, it is a multidimensional challenge of balancing competing properties. For cyclobutane amino acid esters, the relationship between lipophilicity, solubility, and stability is paramount. Increasing lipophilicity to enhance membrane permeability may inadvertently decrease aqueous solubility. Enhancing stability by adding bulky, sterically hindering groups may slow the desired enzymatic conversion of a prodrug to its active form.

The power of the cyclobutane amino acid ester scaffold lies in its tunability. The cis/trans stereochemistry of substituents on the cyclobutane ring can alter the molecule's shape and polarity.[19] The choice of the amino acid side chain and the type of ester used (e.g., methyl, ethyl, benzyl) provides further levers to modulate these properties. This modularity allows medicinal chemists to systematically navigate the complex property space to identify candidates with an optimal balance for in vivo efficacy.

Caption: Interconnectivity of Physicochemical Properties and Pharmacokinetic Outcomes.

Conclusion

Cyclobutane amino acid esters represent a sophisticated and highly versatile class of molecules for drug discovery. Their defining feature—a conformationally rigid core—provides a robust platform for influencing key physicochemical properties in a predictable manner. By understanding the intricate balance between lipophilicity, solubility, stability, and ionization, and by employing rigorous, self-validating experimental protocols to quantify these parameters, development teams can rationally design and optimize candidates with superior pharmacokinetic and pharmacodynamic profiles. As the industry continues to tackle increasingly complex biological targets, the strategic application of three-dimensional scaffolds like cyclobutane amino acid esters will undoubtedly be a critical component of successful therapeutic innovation.

References

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Kardos, J., & Flachner, B. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

-

Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 271-285. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7486-7495. [Link]

-

Schutkowski, M., et al. (1995). Hydrolysis of peptide esters by different enzymes. Amino Acids, 9(4), 329-340. [Link]

-

Majumdar, S., & Mitra, A. K. (2012). Amino Acids in the Development of Prodrugs. Molecules, 17(5), 5586-5608. [Link]

-

Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 271-285. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

-

Salgado-Ramos, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(21), 11956. [Link]

- Google Patents. (2010). Enzymatic ester hydrolysis.

-

D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(6), 6880-6919. [Link]

-

ResearchGate. (n.d.). Some known fluorinated cyclobutane-containing amino acids. ResearchGate. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [Link]

-

Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200057. [Link]

-

Thompson, R. E., et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Cell reports. Physical science, 4(7), 101488. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7486-7495. [Link]

-

ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

-

Morán, M. C., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(40), 10385-10396. [Link]

-

ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. [Link]

-

Kawasaki, K., et al. (1987). Amino Acids and Peptides. VIII. A Water-Soluble Active Ester, Phenolsulfonic Acid Derivative. Chemical and Pharmaceutical Bulletin, 35(3), 1044-1049. [Link]

-

Liras, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3550. [Link]

-

VanGoethem, K. E., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS medicinal chemistry letters, 9(7), 659-664. [Link]

-

Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2353-2371. [Link]

-

Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Neely, T. D., & Sarpong, R. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(17), 11842-11849. [Link]

-

Wolfenden, R. (2007). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of general physiology, 129(5), 357-362. [Link]

-

Wende, R. C., et al. (2016). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 21(4), 481. [Link]

-

van de Waterbeemd, H., & De-Jong, M. (1998). Lipophilicity of amino acids. Amino acids, 15(1-2), 1-3. [Link]

-

PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream. [Link]

-

Wikipedia. (n.d.). Artificial metalloenzyme. Wikipedia. [Link]

-

Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Medicinal research reviews, 37(6), 1350-1367. [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals. [Link]

-

Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. [Link]

-

van de Waterbeemd, H., & De-Jong, M. (1998). Lipophilicity of amino acids. Semantic Scholar. [Link]

-

Caballero, J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 2, 1-14. [Link]

-

SciSpace. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). SciSpace. [Link]

-

Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptidream.com [peptidream.com]

- 12. scirp.org [scirp.org]

- 13. scirp.org [scirp.org]

- 14. iscabiochemicals.com [iscabiochemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 19. pubs.acs.org [pubs.acs.org]

Stability and reactivity of ethyl 2-amino-3-cyclobutylpropanoate

An In-depth Technical Guide on the Stability and Reactivity of Ethyl 2-amino-3-cyclobutylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-standard amino acid ester with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and reactivity profile is paramount for its effective utilization, formulation, and storage. This guide provides a comprehensive technical overview of the intrinsic chemical stability of this compound, predicts its reactivity based on functional group analysis, and outlines detailed protocols for its systematic evaluation through forced degradation studies. The methodologies described herein are designed to establish a robust stability-indicating profile, crucial for regulatory submissions and ensuring product quality and safety.

Introduction and Molecular Overview

This compound is a derivative of alanine where a cyclobutane ring is attached to the β-carbon. Its structure comprises three key functional groups that dictate its chemical behavior: a primary amine, an ethyl ester, and a cyclobutane ring. The interplay of these groups, along with the inherent strain of the four-membered ring, defines its stability and reactivity landscape.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 394735-17-2 | [1] |

Predicted Stability and Reactivity Profile

A thorough understanding of the stability and reactivity of this compound can be derived from the individual contributions of its functional moieties.

The Ethyl Ester

The ethyl ester group is susceptible to hydrolysis, a primary degradation pathway for many ester-containing drug substances.[2] This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is attacked by a hydroxide ion, leading to the formation of the corresponding carboxylate salt and ethanol. This process is generally irreversible.

The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes such as esterases.[3]

The Primary Amine

The primary amine group imparts basicity to the molecule and is a site for various reactions.

-

Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can lead to the formation of various degradation products, including imines, hydroxylamines, and nitro compounds. The presence of trace metals can catalyze these oxidative processes.

-

Reaction with Aldehydes and Ketones: The primary amine can react with carbonyl compounds to form imines (Schiff bases).[4] This is a critical consideration for formulation compatibility with excipients containing aldehyde or ketone functionalities.

-

Acylation: The amine group can be acylated by reaction with acid chlorides or anhydrides.[4]

The Cyclobutane Ring

The cyclobutane ring possesses significant ring strain due to the deviation of its bond angles from the ideal sp3 hybridization angle of 109.5°.[5][6] This strain energy makes the ring more susceptible to cleavage under certain conditions compared to larger cycloalkanes.

-

Thermal Decomposition: At elevated temperatures, the cyclobutane ring can undergo thermal decomposition, typically yielding two ethylene molecules.[7][8] The presence of substituents can influence the products of this fragmentation.

-

Reactivity: The inherent strain in the cyclobutane ring can influence the reactivity of adjacent functional groups.

Systematic Evaluation of Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and identifying potential degradation products of a drug substance.[2][9] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[10]

Objectives of Forced Degradation Studies

-

To identify the likely degradation products and establish degradation pathways.[9]

-

To assess the intrinsic stability of the molecule.

-

To validate the specificity of analytical methods intended for stability testing.[2]

-

To inform decisions on formulation, packaging, and storage conditions.[9]

Experimental Design for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Caption: A typical workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

The goal of stress testing is to achieve 5-20% degradation of the drug substance.[10] The conditions provided below are starting points and may need to be adjusted.

3.3.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by a suitable chromatographic method.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of the compound in 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C), as base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis.

-

Sample and neutralize as described for acid hydrolysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of the compound in purified water.

-

Incubate at an elevated temperature (e.g., 60°C).

-

Sample at appropriate time points and analyze directly.

-

3.3.2. Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protect it from light.

-

Withdraw samples at various time points.

-

Quench any remaining oxidizing agent if necessary before analysis.

3.3.3. Thermal Degradation

-

Solid State:

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

Withdraw samples at specified intervals.

-

Dissolve the samples in a suitable solvent for analysis.

-

-

Solution State:

-

Prepare a solution of the compound in a suitable solvent.

-

Incubate the solution at an elevated temperature (e.g., 80°C).

-

Sample at appropriate time points.

-

3.3.4. Photolytic Degradation

-

Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).

-

Maintain a control sample protected from light.

-

Analyze the samples after the specified exposure period.

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection, is required. The method must be able to separate the parent compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that no degradation products co-elute with the main peak.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.

Potential Degradation Pathways

Based on the functional group analysis, the following degradation pathways are plausible for this compound.

Caption: Predicted degradation pathways for this compound.

Table 2: Summary of Potential Degradation Products and Their Formation Conditions

| Degradation Pathway | Stress Condition | Potential Degradation Products |

| Hydrolysis | Acidic, Basic, Neutral pH | 2-Amino-3-cyclobutylpropanoic acid, Ethanol |

| Oxidation | Hydrogen Peroxide | Ethyl 2-imino-3-cyclobutylpropanoate, Ethyl 2-(hydroxyamino)-3-cyclobutylpropanoate, and further oxidation products |

| Thermal Degradation | High Temperature | Fragmentation of the cyclobutane ring, decarboxylation products |

| Photodegradation | UV/Visible Light | Complex mixture of radical-mediated degradation products |

Conclusion

The stability and reactivity of this compound are governed by its constituent functional groups: the ethyl ester, the primary amine, and the cyclobutane ring. A systematic approach to understanding its degradation profile involves a comprehensive forced degradation study under various stress conditions, including hydrolysis, oxidation, heat, and light. The insights gained from such studies are fundamental for the development of stable formulations, the establishment of appropriate storage and handling procedures, and the validation of stability-indicating analytical methods. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to thoroughly characterize the stability of this and similar molecules.

References

- Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics (RSC Publishing).

- Photostability of amino acids: Internal conversion versus dissociation. AIP Publishing.

- Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. RSC Publishing.

- This compound CAS#: 394735-17-2. ChemicalBook.

- THE PHOTOSTABILITY OF AMINO ACIDS IN SPACE. Sciences and Exploration Directorate.

-

Photostability of amino acids: Photodissociation dynamics of phenylalanine chromophores | Request PDF. ResearchGate. Available at: [Link]

- A practical guide to forced degradation and stability studies for drug substances. Source not specified.

- Forced Degradation Studies: Regulatory Considerations and Implementation. Source not specified.

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Source not specified.

- Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Source not specified.

-

The Thermal Decomposition of Cyclobutane. ACS Publications. Available at: [Link]

-

Reactions of Amino Acids. Chemistry LibreTexts. Available at: [Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. Available at: [Link]

Sources

- 1. This compound | C9H17NO2 | CID 23594366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acdlabs.com [acdlabs.com]

- 10. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Application of C9H17NO2 Amino Esters

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a representative C9H17NO2 amino ester, focusing on its synthesis, characterization, and potential applications in the field of drug discovery and development. By delving into the causality behind experimental choices and grounding the discussion in authoritative scientific literature, this document aims to serve as a practical resource for researchers and scientists.

Introduction to Amino Esters